![molecular formula C22H29N3O3Si B164359 [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane CAS No. 133908-22-2](/img/structure/B164359.png)
[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the development of new drugs and therapies. This compound is a derivative of oxolane, which is a cyclic ether that is commonly used in organic synthesis. The addition of an azido group to the oxolane ring and a tert-butyl-diphenylsilane group to the methoxy group has resulted in a compound that exhibits unique properties and has potential applications in various fields of research.
Mechanism Of Action
The exact mechanism of action of [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane is not yet fully understood. However, studies have shown that the compound has the ability to interact with specific targets in the body, such as enzymes and receptors, which could lead to the development of new drugs and therapies.
Biochemical And Physiological Effects
Studies have shown that [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane exhibits a range of biochemical and physiological effects. These effects include the inhibition of specific enzymes, modulation of cellular signaling pathways, and the induction of apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane in lab experiments include its unique properties, which make it a promising candidate for the development of new drugs and therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane. These include:
1. Further studies to understand the mechanism of action of the compound and its potential applications in drug discovery and medicinal chemistry.
2. Investigation of the potential toxicity of the compound and the development of safer derivatives.
3. Exploration of the use of the compound in materials science, such as the development of new polymers and materials.
4. Investigation of the potential applications of the compound in the treatment of various diseases, such as cancer and infectious diseases.
In conclusion, [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane is a promising compound that has potential applications in various fields of scientific research. Further studies are needed to fully understand its mechanism of action and potential applications in drug discovery, medicinal chemistry, and materials science.
Synthesis Methods
The synthesis of [(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane involves the reaction of tert-butyl-diphenylsilane with 2,3-epoxy-5-methoxyoxolane in the presence of sodium azide. The reaction is carried out under an inert atmosphere and at low temperatures to prevent the formation of unwanted side products. The resulting compound is then purified using column chromatography to obtain a pure product.
Scientific Research Applications
[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and materials science. The compound has been shown to exhibit unique properties that make it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
133908-22-2 |
|---|---|
Product Name |
[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane |
Molecular Formula |
C22H29N3O3Si |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C22H29N3O3Si/c1-22(2,3)29(17-11-7-5-8-12-17,18-13-9-6-10-14-18)27-16-20-19(24-25-23)15-21(26-4)28-20/h5-14,19-21H,15-16H2,1-4H3/t19-,20+,21?/m0/s1 |
InChI Key |
JWMZIFXSIPPIPE-MCOCGALXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](CC(O3)OC)N=[N+]=[N-] |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)OC)N=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)OC)N=[N+]=[N-] |
synonyms |
D-ERYTHRO-PENTOFURANOSIDE, METHYL 3-AZIDO-2,3-DIDEOXY-5-O-[(1,1-DIMETHYLETHYL)DIPHENYLSILYL]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



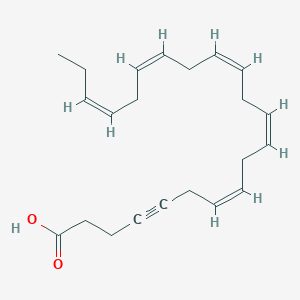
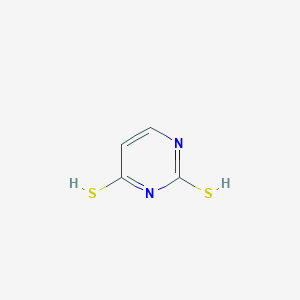
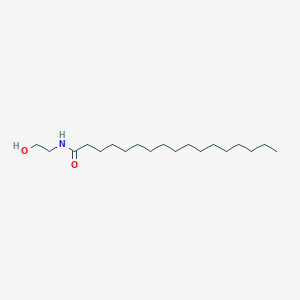
![1-[(2-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B164286.png)
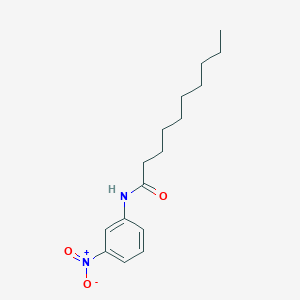
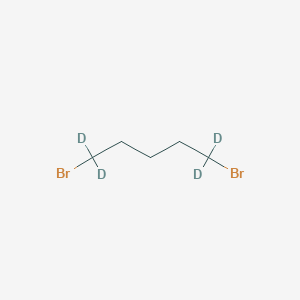
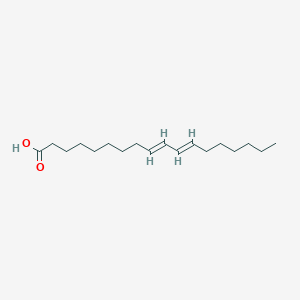
![[2-(2-Diphenylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-diphenylphosphane](/img/structure/B164294.png)
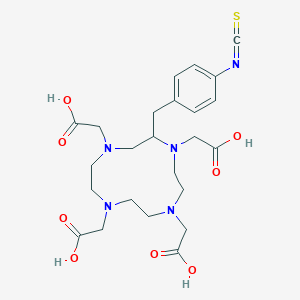
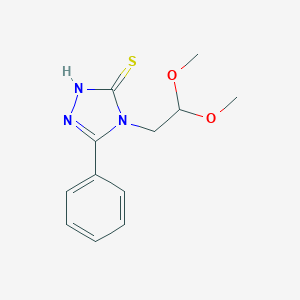
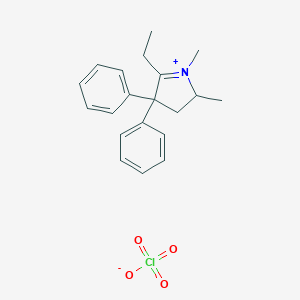
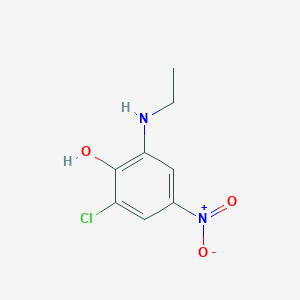
![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B164316.png)
